AB-33
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Overview
Description
AB-33 is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-33 typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidinol Core: This can be achieved through the reduction of a piperidine derivative.
Attachment of the Phenoxy Group: This step might involve a nucleophilic substitution reaction where a phenol reacts with a suitable leaving group on the piperidinol.
Incorporation of the Butynyl Chain: This could be done through a coupling reaction, such as a Sonogashira coupling, where an alkyne is introduced.
Esterification: The final step involves the esterification of the piperidinol with propanoic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or butynyl groups.
Reduction: Reduction reactions could target the piperidinol core or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it could be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, if it is used as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-: Without the ester group.
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, acetate: With a different ester group.
4-Piperidinol, 1-(4-phenoxy-2-butynyl)-4-phenyl-, hydrochloride: Without the propanoate ester.
Uniqueness
The uniqueness of AB-33 lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
128864-80-2 |
---|---|
Molecular Formula |
C24H28ClNO3 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
[1-(4-phenoxybut-2-ynyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H27NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,15-20H2,1H3;1H |
InChI Key |
CWVIHJBOFUWMKS-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CC#CCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Key on ui other cas no. |
128864-80-2 |
Synonyms |
[1-(4-phenoxybut-2-ynyl)-4-phenyl-4-piperidyl] propanoate hydrochlorid e |
Origin of Product |
United States |
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